molecular formula C10H14O2 B14174572 2-(Pent-2-EN-1-YL)cyclopentane-1,3-dione CAS No. 918883-30-4

2-(Pent-2-EN-1-YL)cyclopentane-1,3-dione

Cat. No.: B14174572
CAS No.: 918883-30-4
M. Wt: 166.22 g/mol
InChI Key: MCDVWMVLLDSWNW-UHFFFAOYSA-N
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Description

2-(Pent-2-en-1-yl)cyclopentane-1,3-dione is an organic compound with the molecular formula C10H14O2 It contains a cyclopentane ring substituted with a pent-2-en-1-yl group and two ketone groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-2-en-1-yl)cyclopentane-1,3-dione can be achieved through the hydrogenation of 2-cyclopentene-1,4-dione using zinc and acetic acid

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route mentioned above for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-2-en-1-yl)cyclopentane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the pent-2-en-1-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

2-(Pent-2-en-1-yl)cyclopentane-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Pent-2-en-1-yl)cyclopentane-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can participate in nucleophilic addition reactions, while the pent-2-en-1-yl group can undergo electrophilic addition. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the pent-2-en-1-yl group, which imparts distinct chemical reactivity and potential applications compared to its similar compounds. This structural feature allows for a broader range of chemical transformations and biological interactions.

Properties

CAS No.

918883-30-4

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-pent-2-enylcyclopentane-1,3-dione

InChI

InChI=1S/C10H14O2/c1-2-3-4-5-8-9(11)6-7-10(8)12/h3-4,8H,2,5-7H2,1H3

InChI Key

MCDVWMVLLDSWNW-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC1C(=O)CCC1=O

Origin of Product

United States

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